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molecular formula C10H9NO3 B1356679 6-Methoxy-1H-indole-3-carboxylic acid CAS No. 90924-43-9

6-Methoxy-1H-indole-3-carboxylic acid

Cat. No. B1356679
M. Wt: 191.18 g/mol
InChI Key: LPBGVZVDBKMWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869962B2

Procedure details

To a stirring solution of 6-methoxy-1H-indole-3-carboxylic acid 16a (8.0 g, 41.2 mmole) in anhydrous DMF (100 ml) at 0° was added NaH (60% dispersion in oil, 4.12 g, 103 mmole) in a single portion. After stirring at 0° C. for 1.3 hour, iodomethane (7.5 ml, 120 mmole) was added via syringe. The resultant mixture was stirred for 18 hours, gradually warming to room temperature, then poured into 0.2N NaOH (1 L) and extracted with EtOAc (3×250 ml). The combined extracts were washed sequentially with 1N NaOH (50 ml), water (3×50 ml), and brine (50 ml) then dried over Na2SO4 and concentrated, in vacuo. The resulting crude 6-methoxy-1-methyl-1H-indole-3-carboxylic acid Methyl ester was triturated with hexanes and collected by filtration. This material was suspended in aqueous KOH (3.36 g, 60 mmol in 150 ml) and the resulting suspension heated at reflux for 3.5 hours. The mixture was then poured onto 200 g of ice and washed with CH2Cl2 (2×50 ml). The aqueous layer was acidified with 6N HCl to pH 2 resulting in a white precipitate which was collected by filtration, washed with water and air dried to yield 7.25 g (86%) of the title compound which was carried on without any further purification. 1H NMR (DMSO-d 6) δ11.84(1H, broad s), 7.88 (1H, s), 7.84 (1H, d, J=8.7 Hz), 7.02 (1H, d, J=2.2 Hz), 6.82 (1H, dd, J=2.2, 8.7 Hz), 3.81 (3H, s), 3.79 (3H, s). Anal. Calcd. for C11H11NO3.0.2 H2O: C, 63.27; H, 5.50; N, 6.71.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[H-].[Na+].I[CH3:18].[OH-].[Na+].[OH-].[K+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([OH:14])=[O:13])=[CH:8][N:9]2[CH3:18])=[CH:5][CH:4]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C2C(=CNC2=C1)C(=O)O
Name
Quantity
4.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
IC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1.3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 ml)
WASH
Type
WASH
Details
The combined extracts were washed sequentially with 1N NaOH (50 ml), water (3×50 ml), and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude 6-methoxy-1-methyl-1H-indole-3-carboxylic acid Methyl ester was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
WASH
Type
WASH
Details
washed with CH2Cl2 (2×50 ml)
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
COC1=CC=C2C(=CN(C2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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